Sulfonic Acid vs. Carboxylic Acid Solubility Enhancement
The methanesulfonic acid (-SO3H) functionality on (5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methanesulfonic acid imparts a dramatically different solubility profile compared to the closest carboxylic acid analog, PTH-aspartic acid (2-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid, CAS 5624-13-5). While direct solubility measurements for this specific compound pair have not been published, class-level evidence demonstrates that sulfonic acid derivatives consistently produce solubility enhancements of up to 145-fold over corresponding carboxylic acid formulations in drug-like molecules [1]. This is attributed to the fully ionized sulfonate group (pKa ≈ -6) remaining charged across the entire physiological pH range, whereas the carboxylic acid group (pKa ≈ 4-5) is only partially ionized at pH 7.4 [2].
| Evidence Dimension | Aqueous solubility enhancement factor (sulfonic acid vs. carboxylic acid co-former) |
|---|---|
| Target Compound Data | Contains -SO3H group; predicted fully ionized, high aqueous solubility |
| Comparator Or Baseline | Carboxylic acid analog (PTH-aspartic acid); partially ionized at neutral pH; lower solubility |
| Quantified Difference | Up to 145-fold solubility enhancement demonstrated for sulfonic acid co-amorphous systems vs. carboxylic acid equivalents (class-level) [1] |
| Conditions | Co-amorphous drug formulation system; solubility measured in aqueous media at ambient temperature |
Why This Matters
For procurement decisions in drug discovery or peptide chemistry, selecting the sulfonic acid variant eliminates the risk of precipitation in aqueous buffers at physiological pH, a common failure point for carboxylic acid PTH derivatives.
- [1] Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. J Pharm Sci. 2022;111(10):2773-2785. View Source
- [2] Liu X. 3.2: Organic Acids and Bases and Organic Reaction Mechanism. In: Organic Chemistry I. LibreTexts; 2021. View Source
